1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then subjected to further functionalization to introduce the carboxylic acid group at the 4-position of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid involves its ability to act as a protecting group for the piperidine nitrogen. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This property makes it valuable in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the isopropyl group at the 3-position.
N-Boc-4-piperidinecarboxylic acid: Another Boc-protected piperidine derivative with similar applications.
Uniqueness
1-[(tert-Butoxy)carbonyl]-3-(propan-2-yl)piperidine-4-carboxylic acid is unique due to the presence of the isopropyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of new compounds with specific properties and functions .
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9(2)11-8-15(7-6-10(11)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) |
InChI Key |
MCKCASXAGVULRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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